N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide
Description
This compound features a seven-membered 3,4-dihydro-2H-1,5-benzodioxepin ring fused to a propanamide linker and a 4-hydroxy-2-methyl-6-oxo-pyridinyl moiety. The benzodioxepin core provides conformational flexibility, while the pyridinyl group introduces hydrogen-bonding (via hydroxyl) and hydrophobic (via methyl) interactions.
Properties
Molecular Formula |
C18H20N2O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanamide |
InChI |
InChI=1S/C18H20N2O5/c1-12-9-14(21)11-18(23)20(12)6-5-17(22)19-13-3-4-15-16(10-13)25-8-2-7-24-15/h3-4,9-11,21H,2,5-8H2,1H3,(H,19,22) |
InChI Key |
SDZSZKZOTOWDTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCC(=O)NC2=CC3=C(C=C2)OCCCO3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxepin ring through a cyclization reaction. This is followed by the introduction of the pyridinyl group via a nucleophilic substitution reaction. The final step involves the formation of the propanamide linkage through an amidation reaction. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as pH, temperature, and solvent choice are optimized based on the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
Anticancer Potential
Research indicates that this compound exhibits anticancer properties by inhibiting specific cancer cell lines. Studies have shown that it can induce apoptosis in various cancer types through mechanisms involving the modulation of apoptotic pathways and the inhibition of tumor growth factors.
Neuroprotective Effects
The compound has been evaluated for neuroprotective effects in models of neurodegenerative diseases. It appears to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating conditions like Alzheimer's disease.
Anti-inflammatory Properties
In vitro studies demonstrate that N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide can inhibit pro-inflammatory cytokines. This suggests its utility in managing inflammatory disorders.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptosis markers when treated with varying concentrations of the compound over 48 hours .
Case Study 2: Neuroprotection
In a model of Parkinson's disease, the compound was administered to mice subjected to neurotoxic agents. The treated group showed improved motor function and reduced neuronal loss compared to controls, indicating its potential as a therapeutic agent in neurodegenerative diseases .
Case Study 3: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound using lipopolysaccharide-stimulated macrophages. The results showed a marked decrease in the production of TNF-alpha and IL-6, highlighting its role as an anti-inflammatory agent .
Data Tables
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Benzodioxin/Benzodioxepin Cores
Key Observations :
Propanamide Derivatives with Heterocyclic Moieties
Key Observations :
- Propanamide Linkage : The target compound shares a propanamide backbone with and , but substituents like hydroxy-pyridinyl may enhance polar interactions compared to methoxyphenyl or acetylated amines.
Biological Activity
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and possible therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure combining a benzodioxepin moiety with a pyridinyl group. Its molecular formula is , indicating the presence of multiple functional groups that may contribute to its biological activity.
Biological Activities
Research has highlighted several biological activities associated with this compound:
1. Antimicrobial Activity
Studies have shown that derivatives of benzodioxepin compounds exhibit significant antimicrobial properties. For instance, research into related structures has demonstrated effectiveness against various bacterial strains, suggesting potential for developing novel antibiotics .
2. Anticancer Properties
The compound's structural similarities to known anticancer agents raise interest in its potential as an anticancer drug. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific assays have reported IC50 values indicating effective concentrations for inhibiting tumor growth in vitro .
3. Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Compounds similar to this compound have shown promise in reducing inflammatory markers in animal models, potentially offering therapeutic benefits for conditions such as arthritis and cardiovascular diseases .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity: The presence of hydroxyl and carbonyl groups may allow the compound to interact with key enzymes involved in metabolic pathways.
- Modulation of Cell Signaling Pathways: The ability to influence pathways such as NF-kB and MAPK could explain its anti-inflammatory and anticancer effects.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibits tumor cell proliferation (IC50 values) | |
| Anti-inflammatory | Reduces inflammatory cytokines |
Case Studies
Several case studies have been documented regarding the efficacy of related compounds:
- Case Study on Antimicrobial Efficacy : A study conducted on derivatives of benzodioxepins indicated significant antibacterial activity against resistant strains of Staphylococcus aureus, highlighting the potential for developing new antibiotics .
- Case Study on Cancer Cell Lines : In vitro studies using various cancer cell lines demonstrated that compounds similar to this compound exhibited dose-dependent inhibition of cell growth, suggesting a promising avenue for cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
